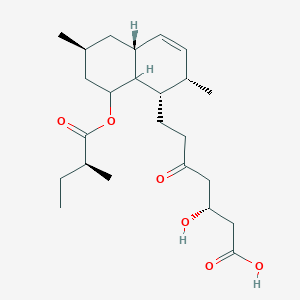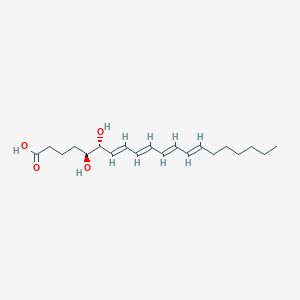
15-deoxy-LXA4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-deoxy-LXA4, also known as 15-deoxy-lipoxin A4, is a metabolite derived from arachidonic acid. It belongs to the class of bioactive lipid mediators known as lipoxins. Lipoxins are involved in the resolution of inflammation and have significant immunomodulatory properties. This compound is particularly noted for its anti-inflammatory effects and its role in regulating immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-LXA4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The process includes the sequential metabolism by 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. This enzymatic pathway is crucial for the production of lipoxins, including this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biotechnological processes to harness the enzymatic pathways. This may include the use of genetically engineered microorganisms or cell cultures that express the necessary lipoxygenase enzymes to produce this compound in larger quantities .
Análisis De Reacciones Químicas
Types of Reactions: 15-deoxy-LXA4 undergoes various chemical reactions, including:
Oxidation: Conversion to 15-keto-lipoxin A4 through the action of enzymes like hydroxyprostaglandin dehydrogenase.
Reduction: Potential reduction reactions involving the hydroxyl groups present in the molecule.
Substitution: Reactions involving the substitution of functional groups, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Enzymes such as hydroxyprostaglandin dehydrogenase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
15-keto-lipoxin A4: A major product formed through the oxidation of this compound.
Aplicaciones Científicas De Investigación
15-deoxy-LXA4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid mediator pathways and their synthetic analogs.
Biology: Investigated for its role in immune cell regulation and inflammation resolution.
Industry: Potential applications in the development of anti-inflammatory drugs and therapeutic agents.
Mecanismo De Acción
15-deoxy-LXA4 exerts its effects through interaction with specific receptors on immune cells. It binds to G protein-coupled receptors, such as ALXR, leading to the modulation of various signaling pathways. These pathways include the inhibition of nuclear factor κB (NF-κB) and activator protein-1 (AP-1), which are involved in the expression of inflammatory genes. By regulating these pathways, this compound helps to dampen inflammation and promote tissue repair .
Similar Compounds:
Lipoxin A4 (LXA4): Another lipoxin with similar anti-inflammatory properties.
15-epi-LXA4: An epimer of lipoxin A4 with potent anti-inflammatory effects.
Lipoxin B4 (LXB4): A positional isomer of lipoxin A4 with similar biological activities
Uniqueness: this compound is unique due to its specific structural features and its potent anti-inflammatory properties. Unlike other lipoxins, it has a deoxygenated position at carbon 15, which contributes to its distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5S,6R,7E,9E,11E,13E)-5,6-dihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h7-13,15,18-19,21-22H,2-6,14,16-17H2,1H3,(H,23,24)/b8-7+,10-9+,12-11+,15-13+/t18-,19+/m1/s1 |
Clave InChI |
SJIRTDBAYKOBAL-COJKCNNISA-N |
SMILES isomérico |
CCCCCC/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |
SMILES canónico |
CCCCCCC=CC=CC=CC=CC(C(CCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-[[3-(4-aminophenyl)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]acetic acid](/img/structure/B10773180.png)
![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)
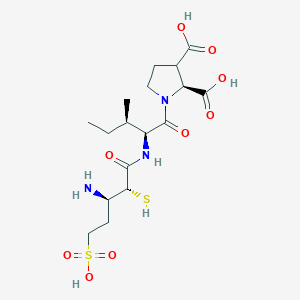
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B10773194.png)
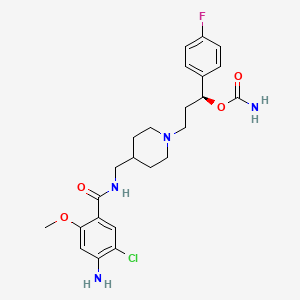
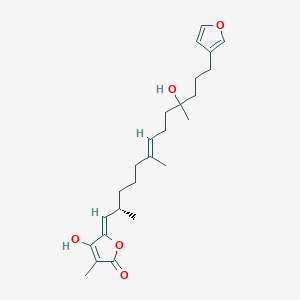
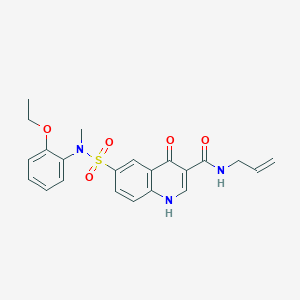
![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)
